6Alpha-Naltrexol-d4
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Overview
Description
This compound is primarily used in scientific research, particularly in the field of neurology and analytical chemistry . It is a stable isotope-labeled compound, which makes it valuable for various analytical applications, including nuclear magnetic resonance (NMR) imaging.
Preparation Methods
The synthesis of 6Alpha-Naltrexol-d4 involves several steps, starting from the precursor naltrexoneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6Alpha-Naltrexol-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield naltrexone-d4, while reduction can produce various deuterated derivatives .
Scientific Research Applications
6Alpha-Naltrexol-d4 is widely used in scientific research due to its stable isotope labeling. In chemistry, it is used as a reference standard in analytical techniques such as NMR spectroscopy and mass spectrometry. In biology and medicine, it is employed in studies related to opioid receptor antagonism and the metabolism of naltrexone. The compound’s deuterium labeling allows for precise tracking and quantification in metabolic studies . Additionally, it has applications in the development of new therapeutic agents targeting opioid receptors .
Mechanism of Action
The mechanism of action of 6Alpha-Naltrexol-d4 involves its interaction with opioid receptors in the central nervous system. As a neutral opioid antagonist, it binds to mu, kappa, and delta receptors without activating them, thereby blocking the effects of endogenous opioids. This action helps in studying the pharmacodynamics and pharmacokinetics of opioid receptor antagonists. The deuterium labeling does not significantly alter the compound’s mechanism of action but enhances its analytical properties .
Comparison with Similar Compounds
6Alpha-Naltrexol-d4 is similar to other deuterium-labeled opioid antagonists, such as 6Beta-Naltrexol-d4. Both compounds are used for NMR imaging and analytical studies. this compound is unique due to its specific stereochemistry, which may influence its binding affinity and selectivity for different opioid receptors. Other similar compounds include naltrexone and naloxone, which are also opioid antagonists but lack deuterium labeling .
Properties
Molecular Formula |
C20H25NO4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1/i5D2,14D,18D |
InChI Key |
JLVNEHKORQFVQJ-DFNWPKSTSA-N |
Isomeric SMILES |
[2H][C@]12[C@@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
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